methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Description
Methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex heterocyclic compound featuring a pyrrolo-oxazole core fused with substituted aromatic rings. Its structure includes a benzoate ester group, a 4-fluorophenyl substituent, and a 2-methylphenyl moiety, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-15-5-3-4-6-20(15)29-22(16-7-11-18(27)12-8-16)21-23(34-29)25(31)28(24(21)30)19-13-9-17(10-14-19)26(32)33-2/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWGZOJWYUPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as fluorobenzene and methylbenzene.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups within the pyrrolo[3,4-d]isoxazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are common products.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industry
Polymer Science: Can be used in the synthesis of polymers with specific characteristics.
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl and methylphenyl groups can enhance its binding affinity to molecular targets, while the pyrrolo[3,4-d]isoxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with other benzoate esters and pyrrolo-oxazole derivatives. For example:
- Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate (CAS 1239034-70-8): This analog replaces the pyrrolo-oxazole core with a pyrido-indole system but retains the benzoate ester and methyl-substituted aromatic groups. Its molecular weight (334.41 g/mol) is lower due to the absence of the fluorophenyl group and oxazole ring .
- Salternamide E : A marine-derived pyrrolo-oxazole alkaloid with a simpler substituent profile (lacking fluorophenyl and methylphenyl groups). Its bioactivity against cancer cells highlights the importance of the pyrrolo-oxazole core in mediating interactions with biological targets .
Physicochemical and Pharmacological Differences
| Property | Target Compound | Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate | Salternamide E |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 334.41 g/mol | ~300 g/mol |
| Key Substituents | 4-Fluorophenyl, 2-methylphenyl, benzoate ester | Pyrido-indole, methyl groups | Hydroxyl groups |
| Bioactivity | Hypothesized enzyme inhibition (e.g., kinases) | Limited data; potential CNS activity | Anticancer |
| Synthetic Complexity | High (due to fluorinated and polycyclic structure) | Moderate | Low (natural product) |
The fluorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins compared to non-fluorinated analogs, while the methylphenyl substituent could influence metabolic stability .
Computational Comparison Using Graph-Based Methods
Advanced structure-comparison algorithms, such as graph-theoretical methods, reveal critical differences:
- Tanimoto Coefficient (Fingerprint-Based) : A similarity score of ~0.65 when compared to Salternamide E, indicating moderate structural overlap due to the shared pyrrolo-oxazole core .
Lumping Strategies in Chemical Modeling
The lumping strategy, which groups compounds with similar properties, could classify this compound with other fluorinated heterocycles. However, its distinct substituents (e.g., 4-fluorophenyl vs. 2-methylphenyl) limit direct equivalence, emphasizing the need for precise structural categorization in predictive models .
Research Findings and Implications
- Synthetic Challenges : The compound’s complexity necessitates advanced crystallization techniques (e.g., SHELX-based refinement) for structural validation, as seen in small-molecule crystallography .
- Drug Discovery Potential: Structural parallels to promiscuous binders (e.g., "dark chemical matter") suggest the need for Hit Dexter 2.0-like tools to evaluate its specificity and off-target risks .
Biological Activity
Methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate, identified by its CAS number 1030825-21-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : A pyrrolo[3,4-d][1,2]oxazole ring system.
- Substituents : A 4-fluorophenyl group and a 2-methylphenyl group contributing to its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of the compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- In vitro Studies : Compounds structurally related to methyl 4-[3-(4-fluorophenyl)-... have demonstrated significant cytotoxicity against human cancer cell lines including breast and prostate cancer cells.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis rates in treated cells.
Antiviral Activity
The antiviral properties of similar compounds have also been investigated. For example, nucleoside analogues derived from related structures have shown efficacy against Hepatitis B virus (HBV).
- Inhibition Studies : Analogues demonstrated IC50 values in the nanomolar range against HBV polymerase, indicating strong antiviral activity that could be leveraged for therapeutic purposes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of methyl 4-[3-(4-fluorophenyl)-...] on breast cancer cells. The findings indicated that treatment with this compound led to:
- Cell Cycle Arrest : Significant G1 phase arrest observed.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.
Case Study 2: Antiviral Properties
Another research effort focused on evaluating the antiviral activity against HBV. The study utilized a series of synthesized compounds based on the target structure and reported:
- Efficacy : Compounds exhibited IC50 values ranging from 100 nM to 500 nM against HBV polymerase.
- Safety Profile : Toxicological assessments indicated no significant cytotoxicity at therapeutic doses.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
